molecular formula C15H24FNO B13421410 beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine CAS No. 27778-92-3

beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine

Cat. No.: B13421410
CAS No.: 27778-92-3
M. Wt: 253.36 g/mol
InChI Key: AAKNXWOPLJVODD-UHFFFAOYSA-N
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Description

Beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine is a complex organic compound characterized by its unique structural features It contains a phenethylamine backbone with various substituents, including a beta-sec-butyl group, N,N-dimethyl groups, a fluorine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine typically involves multiple steps, starting from commercially available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine is unique due to its specific arrangement of substituents, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

27778-92-3

Molecular Formula

C15H24FNO

Molecular Weight

253.36 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-N,N,3-trimethylpentan-1-amine

InChI

InChI=1S/C15H24FNO/c1-6-11(2)13(10-17(3)4)12-7-8-15(18-5)14(16)9-12/h7-9,11,13H,6,10H2,1-5H3

InChI Key

AAKNXWOPLJVODD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN(C)C)C1=CC(=C(C=C1)OC)F

Origin of Product

United States

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